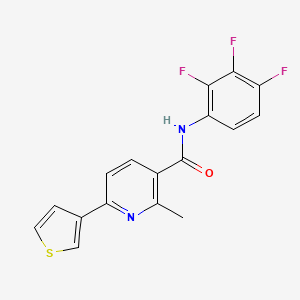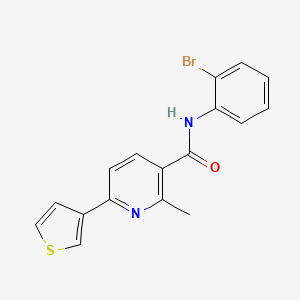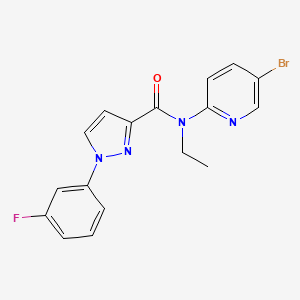![molecular formula C16H13BrFN3O B7683501 N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is known for its unique chemical structure, which makes it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline is not yet fully understood. However, it has been proposed that the compound exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and physiological effects:
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory markers, such as COX-2 and iNOS. Additionally, the compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline is its potent pharmacological activity, which makes it an attractive target for drug discovery and development. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline. Some possible areas of research include:
1. Further investigation of the compound's mechanism of action and its potential targets in various signaling pathways.
2. Development of new synthetic methods for the preparation of the compound and its analogs.
3. Evaluation of the compound's pharmacokinetic properties and its potential use as a therapeutic agent.
4. Investigation of the compound's potential use in combination with other drugs for the treatment of various diseases.
5. Exploration of the compound's potential use as a diagnostic tool for the detection of various diseases.
Conclusion:
In conclusion, N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in medicine.
Métodos De Síntesis
The synthesis of N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline can be achieved through a multi-step reaction process. The first step involves the preparation of 2-bromoaniline, which is then reacted with 2-chloro-5-fluoromethylpyridine to form the intermediate compound. The final step involves the reaction of the intermediate with a mixture of sodium azide and copper (I) iodide to form the desired product.
Aplicaciones Científicas De Investigación
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3O/c1-10-6-7-11(18)8-14(10)19-9-15-20-21-16(22-15)12-4-2-3-5-13(12)17/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYNRINCEZIPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=NN=C(O2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)



